1-(1H-Imidazol-2-yl)propan-1-one hydrochloride

Description

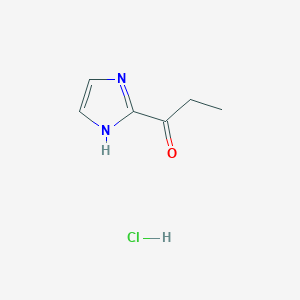

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVBRJBHXIILLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314916-37-4 | |

| Record name | 1-(1H-imidazol-2-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1h Imidazol 2 Yl Propan 1 One Hydrochloride

Established Synthetic Routes to 1-(1H-Imidazol-2-yl)propan-1-one Hydrochloride

Established methods for the synthesis of this compound and related 2-acylimidazoles often rely on foundational organic reactions to either construct the imidazole (B134444) ring with the acyl group precursor in place or to add the acyl group to a pre-formed imidazole ring.

Mannich Reaction Strategies in Precursor Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The product, a β-amino carbonyl compound known as a Mannich base, serves as a versatile precursor in various synthetic pathways. wikipedia.orgnih.gov In the context of imidazole synthesis, the Mannich reaction can be employed to prepare β-amino ketones, which are key intermediates for the subsequent construction of the imidazole ring.

The general mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org This electrophilic iminium ion then reacts with the enol form of a ketone, resulting in the formation of the Mannich base. wikipedia.orgyoutube.com

Reaction Scheme:

Iminium Ion Formation: R₂NH + CH₂O → [R₂N=CH₂]⁺ (Iminium ion)

Enol Formation: A ketone with an α-hydrogen tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the iminium ion to form the β-amino carbonyl compound (Mannich base). wikipedia.org

This strategy is valuable for creating complex precursors that can then undergo cyclization with a source of ammonia (B1221849) to form the imidazole core. For instance, a custom-synthesized β-amino ketone can be a building block in a multi-component reaction to yield a specifically substituted imidazole.

Imidazole Alkylation Approaches for Propanone Formation

Directly attaching a propanone group to the C2 position of an imidazole ring is a primary strategy. While N-alkylation of imidazole is common and straightforward, C-alkylation or C-acylation is more complex due to the electronic nature of the imidazole ring. google.com

One effective method involves the initial lithiation of the imidazole ring at the C2 position, which is the most acidic carbon proton. Treatment of N-protected imidazole with a strong base like n-butyllithium generates 2-lithioimidazole. This potent nucleophile can then react with an appropriate electrophile, such as propanoyl chloride, to form the desired 2-acyl imidazole. Subsequent deprotection and salt formation with hydrochloric acid would yield the final product.

Another approach is the reaction of imidazole with a halo-ketone. For example, the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone is achieved through the N-alkylation of imidazole with 2-bromo-1-phenylethanone. nih.gov While this specific example demonstrates N-alkylation leading to an ethanone (B97240) derivative, analogous strategies targeting the C2 position can be envisioned, often involving more complex, multi-step sequences.

| Method | Reagents | Intermediate | Description |

| C2-Lithiation/Acylation | 1. N-protected imidazole, n-BuLi2. Propanoyl chloride | N-protected 2-lithioimidazole | Deprotonation at C2 creates a nucleophile that attacks the acyl chloride. |

| Alkylation with Halo-ketone | Imidazole, 2-bromo-1-phenylethanone | 2-(1H-imidazol-1-yl)-1-phenylethanone | N-alkylation of imidazole with a bromo-ketone to yield an imidazolyl ketone. nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering pathways to functionalized imidazoles. rsc.org While direct palladium-catalyzed acylation of the imidazole C-H bond is challenging, several related multicomponent and tandem reactions have been developed for synthesizing complex imidazole derivatives.

One such approach involves the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide. nih.govnih.gov This reaction proceeds through the formation of an imidazolinium carboxylate, which then undergoes decarboxylation. nih.gov Although this yields an imidazoline, subsequent oxidation could provide the aromatic imidazole ring.

Another relevant strategy is the tandem Heck reaction followed by oxidative amination. This has been used to synthesize imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides. rsc.orgrsc.org Furthermore, palladium-catalyzed hydroxycarbonylation of styrenes to produce 2-aryl propionic acids demonstrates the utility of palladium in introducing carbonyl groups. mdpi.com These established palladium-catalyzed methodologies provide a framework for developing a specific pathway to 1-(1H-Imidazol-2-yl)propan-1-one, potentially through a carbonylative cross-coupling reaction with a 2-haloimidazole precursor.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium / JOHNPHOS | Imines, Acid Chlorides, CO | 2-Imidazolines | nih.gov |

| Pd(OAc)₂ | 2-Vinyl Imidazoles, Aryl Halides | Imidazole-fused polyheterocycles | rsc.org |

| Pd(OAc)₂ / NISPCDPP | Aryl Bromides, Ethylene, CO | 2-Aryl Propionic Acids | mdpi.com |

This is an interactive data table. You can sort and filter the data as needed.

Alternative and Emerging Synthetic Pathways to Imidazole-Substituted Ketones

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include novel copper-catalyzed reactions and one-pot methodologies that construct the imidazole core from simple, readily available starting materials.

Copper-Catalyzed α-Amination and Oxidative C–C Bond Cleavage for Imidazole Synthesis

An innovative one-pot synthesis forms diverse aryl imidazole derivatives from ketones using a copper catalyst. nih.govrsc.org This method involves the reaction of aryl alkyl ketones with an inorganic nitrogen source, such as ammonium (B1175870) carbonate, in the presence of a copper salt. The reaction proceeds through a cascade of C-H activation, α-amination, and oxidative C-C bond cleavage. nih.govrsc.org

In this process, a portion of the starting ketone undergoes C-C bond cleavage to form an aldehyde fragment in situ. This fragment then participates in a multicomponent cascade reaction with other intermediates to construct the final imidazole derivative. rsc.org This approach is notable for its simplicity and the use of readily available starting materials to build the complex imidazole core directly. nih.gov

| Catalyst | Nitrogen Source | Key Processes | Starting Material | Reference |

| CuI | (NH₄)₂CO₃ | α-Amination, Oxidative C-C Cleavage | Aryl Alkyl Ketones | nih.govrsc.org |

| Cu(TFA)₂·χH₂O | Me₃SiN₃ | C-H Amination | Ketones, Aldehydes | cas.cn |

This is an interactive data table. You can sort and filter the data as needed.

One-Pot Methodologies for Imidazole Core Construction

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for constructing the imidazole core have been developed.

A copper-catalyzed oxidative coupling of amidines with α,β-unsaturated aldehydes provides a practical route to highly functionalized imidazoles. rsc.orgresearchgate.net This method is valued for its high atom economy and mild reaction conditions.

Another efficient one-pot method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of an oxidizing system like H₂O₂/HCl or simply an organic salt such as ammonium acetate. organic-chemistry.orgresearchgate.net While these examples lead to benzimidazoles, the underlying principles of one-pot condensation to form the imidazole ring are broadly applicable. The development of a one-pot procedure starting from simple precursors to directly yield 1-(1H-Imidazol-2-yl)propan-1-one represents a significant goal in modern synthetic chemistry, combining steps such as ring formation and functionalization into a single, efficient operation. nih.gov

Green Chemistry Considerations in the Synthesis of this compound

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce environmental impact and improve safety. The synthesis of this compound can be made more sustainable through several approaches.

Solvent Selection and Solvent-Free Conditions: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into imidazole synthesis has demonstrated the feasibility of using greener solvents like water or ionic liquids. tandfonline.comrsc.org Ionic liquids, in particular, can act as both the solvent and the catalyst, simplifying the reaction setup and often being recyclable. tandfonline.com Furthermore, solvent-free reactions, conducted by grinding the reactants together, represent an even more environmentally benign option, minimizing waste generation. google.com

Alternative Energy Sources: To enhance energy efficiency and reduce reaction times, alternative energy sources such as microwave irradiation and ultrasound have been successfully employed in the synthesis of imidazole derivatives. bohrium.comresearchgate.netnih.gov Microwave-assisted synthesis can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. bohrium.com Similarly, sonochemistry, the application of ultrasound, can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

Use of Eco-Friendly Catalysts: Traditional Lewis acids like AlCl₃, while effective, generate significant amounts of corrosive and hazardous waste. The development of solid, reusable acid catalysts such as silica (B1680970) sulfuric acid or nano-zirconia offers a greener alternative. google.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, reducing both cost and environmental burden.

The table below summarizes potential green chemistry approaches for the synthesis.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water or ionic liquids. tandfonline.comrsc.org | Reduced toxicity and environmental pollution; potential for catalyst/solvent recycling. |

| Solvent-Free Reactions | Conducting the reaction by mixing solid reactants, possibly with grinding. google.com | Elimination of solvent waste; simplified workup procedures. |

| Alternative Energy | Employing microwave irradiation or sonication instead of conventional heating. researchgate.netnih.gov | Drastically reduced reaction times; improved energy efficiency; potentially higher yields. |

| Reusable Catalysts | Using solid acid catalysts like silica-supported acids or metal oxides. google.comresearchgate.net | Simplified catalyst separation; reduced waste; lower catalyst cost over time. |

Optimization of Reaction Conditions and Yields in this compound Production

Maximizing the yield and purity of this compound is crucial for its viable production. This is achieved through the systematic optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Solvent Screening: The efficiency of the acylation reaction is highly dependent on the catalyst and solvent system. In a Friedel-Crafts type reaction, different Lewis acids can exhibit varying levels of activity. While aluminum chloride is common, other catalysts such as lanthanide triflates may offer improved yields under milder conditions. nih.gov The choice of solvent is equally critical; polar aprotic solvents are often preferred, but the optimal solvent must be determined experimentally to balance reactant solubility and reaction rate.

Reactant Concentration and Molar Ratios: The stoichiometry of the reactants and the concentration of the catalyst are key variables. For instance, adjusting the molar ratio of the acylating agent to the imidazole substrate can influence the reaction outcome. rsc.org Similarly, the catalyst loading must be optimized; a lower concentration may lead to incomplete conversion, while an excessively high concentration can increase costs and complicate purification without providing a significant benefit in yield. researchgate.net

The following table presents a hypothetical optimization study for the acylation step based on findings for related reactions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (110) | Dichloromethane | 25 | 12 | 45 |

| 2 | AlCl₃ (110) | 1,2-Dichloroethane | 80 | 6 | 68 |

| 3 | La(OTf)₃ (20) | 1,2-Dichloroethane | 80 | 6 | 55 |

| 4 | AlCl₃ (110) | 1,2-Dichloroethane | 100 | 4 | 75 |

| 5 | AlCl₃ (150) | 1,2-Dichloroethane | 100 | 4 | 72 |

| 6 | AlCl₃ (110) | Nitrobenzene | 100 | 4 | 65 |

This systematic approach allows for the identification of the most efficient reaction conditions, leading to higher yields and a more cost-effective and scalable manufacturing process.

Chemical Reactivity and Derivatization of 1 1h Imidazol 2 Yl Propan 1 One Hydrochloride

Electrophilic and Nucleophilic Reactivity Profiles of the Ketone Moiety

The ketone moiety in 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is a key site for chemical reactions. The carbonyl carbon possesses an electrophilic character due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com Conversely, the carbonyl oxygen has lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.

The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent imidazole (B134444) ring. N-acylimidazoles are known to be excellent acyl electrophiles. acs.orgacs.org This enhanced electrophilicity facilitates nucleophilic addition reactions at the carbonyl group. A wide array of nucleophiles, including organometallic reagents, hydrides, amines, and enolates, can react at this site to form a tetrahedral intermediate, which can then proceed through various reaction pathways depending on the nature of the nucleophile and the reaction conditions.

The reactivity of the ketone can be compared to other carbonyl compounds. In general, aldehydes are more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater polarization of the carbonyl group. unibo.it The reactivity of 2-acylimidazoles can be harnessed in reactions such as reductions. For instance, the reduction of the ketone in 1-aryl-3-(1H-imidazol-1-yl)propan-1-one derivatives with sodium borohydride (B1222165) yields the corresponding secondary alcohols, demonstrating the accessibility of the carbonyl group to nucleophilic attack by a hydride ion. nih.gov

Transformations Involving the Imidazole Nitrogen Atom

The imidazole ring in this compound contains two nitrogen atoms, both of which can potentially participate in chemical reactions. The pyrrole-type nitrogen (N-1) bears a hydrogen atom and possesses a lone pair of electrons that contributes to the aromatic sextet, while the pyridine-type nitrogen (N-3) has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring.

The N-H proton of the imidazole ring is acidic and can be removed by a base, generating an imidazolate anion. This anion is a potent nucleophile and can readily undergo N-alkylation reactions with various electrophiles, such as alkyl halides. beilstein-journals.orgmdpi.comgoogle.com The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. For instance, in the synthesis of 1-aryl-3-(1H-imidazol-1-yl)propan-1-one derivatives, imidazole is alkylated with Mannich base hydrochlorides, showcasing the nucleophilic character of the imidazole nitrogen. nih.gov

Furthermore, the basicity of the pyridine-type nitrogen allows for protonation, as is the case in the hydrochloride salt form of the title compound. This nitrogen can also act as a nucleophile in certain reactions, although it is generally less reactive than the deprotonated pyrrole-type nitrogen. Transformations involving this nitrogen are crucial in the synthesis of various imidazole-containing heterocyclic systems.

Formation of Oxime Derivatives from this compound

The ketone functional group of 1-(1H-Imidazol-2-yl)propan-1-one readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a classic method for the characterization and derivatization of carbonyl compounds. researchgate.netresearchgate.net The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

While specific studies on the oximation of 1-(1H-imidazol-2-yl)propan-1-one are not extensively documented, the synthesis of oximes from the isomeric 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one has been reported. acs.org In this case, the ketone is reacted with hydroxylamine hydrochloride in the presence of a base to afford the corresponding oxime. It is expected that 1-(1H-imidazol-2-yl)propan-1-one would react in a similar manner. The formation of the oxime introduces a new functional group that can be further modified, and the resulting oximes may exhibit interesting biological activities.

| Starting Ketone (Analog) | Reagents | Product | Reference |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | Hydroxylamine hydrochloride, Base | (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine | acs.org |

| 1-(4-Chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one | Hydroxylamine hydrochloride, Base | (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine | acs.org |

| 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one | Hydroxylamine hydrochloride, Base | (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-imine | acs.org |

Esterification Reactions of Derived Oximes

The hydroxyl group of the oxime derivatives obtained from 1-(1H-Imidazol-2-yl)propan-1-one can undergo esterification with various carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form oxime esters. researchgate.net These reactions typically proceed via nucleophilic acyl substitution, where the oxygen atom of the oxime hydroxyl group acts as the nucleophile.

The synthesis of oxime esters from the oximes of 3-(1H-imidazol-1-yl)propan-1-one derivatives has been successfully demonstrated. acs.org In these syntheses, the oximes were treated with different benzoyl chloride derivatives in the presence of a base to yield the corresponding O-benzoyl oxime esters. This derivatization is significant as it can modulate the biological activity of the parent compound. For example, certain 3-(1H-imidazol-1-yl)propan-1-one O-benzoyl oxime esters have shown potent anti-Candida activity. acs.org A similar reactivity pattern is anticipated for the oxime of 1-(1H-imidazol-2-yl)propan-1-one.

| Oxime (Analog) | Acylating Agent | Product (Oxime Ester) | Reference |

| (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine | Benzoyl chloride | (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-benzoyl oxime | acs.org |

| (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine | 4-Chlorobenzoyl chloride | (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | acs.org |

| (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-phenylpropan-1-imine | 4-Fluorobenzoyl chloride | (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-fluorobenzoyl oxime | acs.org |

Alkylation Reactions Utilizing this compound as a Mannich Base Analog

Ketonic Mannich bases are valuable synthetic intermediates that can act as alkylating agents for a variety of nucleophiles. Although this compound is not a traditional Mannich base, it can be considered an analog due to its structural features and potential reactivity in alkylation reactions. The presence of the ketone and the imidazole ring allows for its use as a precursor in reactions analogous to those of Mannich bases.

Sulfur nucleophiles, such as thiols and dithiocarbamates, are known to react with Mannich bases in S-alkylation reactions. While direct studies on this compound are limited, the reactivity of analogous ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, provides a strong indication of its potential. This thiophene (B33073) derivative has been shown to react with aryl mercaptans to produce thioethers and with S-alkylated dithiocarbamic acid salts to yield dithiocarbamates. It is plausible that this compound could undergo similar transformations, serving as a precursor for the introduction of a 1-(1H-imidazol-2-yl)-1-oxopropan-3-yl group onto a sulfur atom.

The utility of ketonic Mannich bases extends to the N-alkylation of various nitrogen-containing heterocycles (NH-azoles), such as pyrazoles, imidazoles, and triazoles. The reaction involves the displacement of the amino group of the Mannich base by the nucleophilic nitrogen of the azole. Research on the N-alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones has demonstrated the feasibility of such reactions. nih.gov Given this precedent, this compound is expected to be a viable reagent for the N-alkylation of NH-azoles, leading to the formation of novel heterocyclic structures with potential applications in medicinal chemistry. The reaction would introduce the 1-(1H-imidazol-2-yl)-1-oxopropan-3-yl moiety onto a nitrogen atom of the target azole.

C-Alkylation of Activated Methylene (B1212753) Compounds

The methylene group alpha to the carbonyl in 2-acylimidazoles, such as 1-(1H-imidazol-2-yl)propan-1-one, is activated and susceptible to deprotonation, enabling C-alkylation reactions. Research has demonstrated that 2-acylimidazoles are effective substrates for various catalytic C-H alkylation reactions, providing access to a range of chiral building blocks.

Detailed research findings have shown that both aliphatic and aromatic 2-acylimidazoles can undergo catalytic stereodivergent α-allylation. snnu.edu.cnresearchgate.net This allows for the synthesis of α-allylated acylimidazoles with high levels of regio-, diastereo-, and enantioselectivity. acs.org The versatility of this methodology has been showcased in the asymmetric synthesis of bioactive molecules. snnu.edu.cn For instance, the direct alkylation of a 2-acyl imidazole has been a key step in the synthesis of the anti-Alzheimer's agent (R)-arundic acid. snnu.edu.cn

The reaction conditions for these alkylations are typically mild, often employing palladium or dual nickel/iridium catalysts in the presence of a suitable base and ligand. The choice of catalyst and ligand system is crucial for controlling the stereochemical outcome of the reaction.

Table 1: Examples of Catalytic Allylic Alkylation of 2-Acylimidazoles

| Catalyst System | 2-Acylimidazole Substrate | Allylic Electrophile | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(OAc)₂ / (S,S)-Ligand | 2-Propionyl-1H-imidazole | Allyl Bromide | α-Allyl-2-propionyl-1H-imidazole | 65 | 94 | snnu.edu.cn |

| Pd-Phosphoramidite | 2-Benzoyl-1H-imidazole | Allyl Benzyl Ether | α-Allyl-2-benzoyl-1H-imidazole | 81 | >98 | acs.org |

Cyclization Reactions and Heterocyclic Ring Formation

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. This typically involves an initial condensation reaction to form an α,β-unsaturated ketone (a chalcone (B49325) analog), which then undergoes cyclization with appropriate reagents.

The first step is a Claisen-Schmidt condensation of 1-(1H-Imidazol-2-yl)propan-1-one with an aromatic aldehyde. This reaction forms an α,β-unsaturated ketone, which is a versatile intermediate for subsequent cyclization reactions.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated ketones. The imidazolyl-containing chalcone analog can react with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield pyrazolines. revistabionatura.orgthepharmajournal.com The reaction typically proceeds by a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. researchgate.netresearchgate.net

The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid. dergipark.org.trresearchgate.net The specific substitution on the resulting pyrazoline ring depends on the structure of the starting chalcone and the hydrazine reagent used.

Table 2: General Scheme for Pyrazoline Synthesis

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Imidazolyl Chalcone Analog | Hydrazine Hydrate | Ethanol, Acetic Acid, Reflux | 3-(1H-Imidazol-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole | dergipark.org.trresearchgate.net |

The synthesis of substituted pyridines can be achieved through various condensation reactions. Two common methods that could potentially utilize an intermediate derived from 1-(1H-Imidazol-2-yl)propan-1-one are the Hantzsch and Bohlmann-Rahtz pyridine (B92270) syntheses.

The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a nitrogen source. organic-chemistry.orgchemtube3d.com A variation of this could involve the reaction of an enaminone (derived from a β-dicarbonyl compound and ammonia) with an α,β-unsaturated ketone, such as the imidazolyl chalcone analog.

The Bohlmann–Rahtz pyridine synthesis involves the reaction of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org A modified approach could potentially involve the reaction of an enamine with the imidazolyl chalcone analog to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Table 3: Common Pyridine Synthesis Strategies

| Synthesis Method | Key Reactants | General Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine (oxidized to Pyridine) | organic-chemistry.orgyoutube.com |

Seven-membered heterocyclic rings, such as benzodiazepines and benzothiazepines, can also be synthesized from α,β-unsaturated ketone intermediates.

Benzodiazepine Synthesis: 1,5-Benzodiazepines can be synthesized by the condensation reaction of an o-phenylenediamine (B120857) with an α,β-unsaturated ketone. sapub.orgjocpr.com The reaction of the imidazolyl chalcone analog with o-phenylenediamine would proceed via a Michael addition followed by cyclization and dehydration to form a 2,4-disubstituted 1,5-benzodiazepine derivative bearing an imidazole moiety. semanticscholar.org

Benzothiazepine (B8601423) Synthesis: Similarly, 1,5-benzothiazepines are formed through the reaction of o-aminothiophenol with α,β-unsaturated ketones. nih.govnih.gov The sulfur atom of o-aminothiophenol acts as the nucleophile in the initial Michael addition to the imidazolyl chalcone analog, followed by intramolecular cyclization of the amino group with the carbonyl to form the seven-membered ring. researchgate.net

Table 4: Synthesis of Benzodiazepines and Benzothiazepines from Chalcone Analogs

| Heterocycle | Key Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepine | Imidazolyl Chalcone Analog, o-Phenylenediamine | Ethanol, Piperidine, Reflux | 2-(1H-Imidazol-2-yl)-4-aryl-2,3-dihydro-1H-1,5-benzodiazepine | semanticscholar.org |

Investigations into Reaction Mechanisms and Intermediates

The reaction mechanisms for the derivatization of this compound generally proceed through well-understood pathways.

For C-alkylation , the mechanism involves the formation of an enolate from the 2-acylimidazole under basic conditions. This enolate then acts as a nucleophile, attacking the allylic electrophile. In the case of catalytic asymmetric reactions, the chiral ligand coordinates to the metal catalyst, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, leading to the formation of a specific stereoisomer. acs.org

The cyclization reactions to form pyrazolines, benzodiazepines, and benzothiazepines from the corresponding imidazolyl chalcone analog all commence with a nucleophilic Michael addition to the β-carbon of the α,β-unsaturated ketone.

In pyrazoline synthesis , the initial adduct formed from the addition of hydrazine undergoes a subsequent intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the pyrazoline ring. researchgate.netresearchgate.net

For benzodiazepine and benzothiazepine synthesis , the initial Michael adduct cyclizes through the intramolecular reaction of the free amino group with the carbonyl carbon. This is followed by dehydration to form the seven-membered diazepine (B8756704) or thiazepine ring.

The pyridine syntheses are more complex. The Hantzsch synthesis involves a series of condensations and cyclizations. Key intermediates include an enamine and a Knoevenagel condensation product, which then react and cyclize to form a dihydropyridine that is subsequently oxidized. organic-chemistry.org The Bohlmann-Rahtz synthesis proceeds through the Michael addition of an enamine to an alkynone, forming an aminodiene intermediate which then undergoes electrocyclization and aromatization. beilstein-journals.org

Spectroscopic and Structural Elucidation of 1 1h Imidazol 2 Yl Propan 1 One Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the propanoyl group.

The imidazole ring protons, H-4 and H-5, are anticipated to appear as singlets or a pair of doublets, depending on the solvent and the rate of proton exchange. Due to the electron-withdrawing effect of the adjacent carbonyl group and the positive charge on the protonated ring, these protons are expected to be deshielded and resonate at a downfield chemical shift, typically in the range of δ 7.0-8.0 ppm. rsc.orgresearchgate.net The N-H protons of the protonated imidazole ring would likely appear as a broad singlet at a significantly downfield region, potentially above δ 10.0 ppm, due to their acidic nature and exchange with the solvent. researchgate.net

The propanoyl group will exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃). The methylene protons are deshielded by the carbonyl group and are expected to resonate around δ 2.8-3.2 ppm. The methyl protons, being further from the electron-withdrawing group, will appear more upfield, typically around δ 1.0-1.3 ppm. The coupling between these two groups, with a typical coupling constant (J) of ~7 Hz, would result in the observed quartet and triplet splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-4/H-5 | 7.5 - 7.8 | s (or d) | - |

| Imidazole N-H | > 10.0 | br s | - |

| -CH₂- (propanoyl) | 2.8 - 3.2 | q | ~7 |

| -CH₃ (propanoyl) | 1.0 - 1.3 | t | ~7 |

s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet. Data is predicted based on analogous structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbon, the imidazole ring carbons, and the aliphatic carbons of the propanoyl group.

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. bhu.ac.in The carbons of the protonated imidazole ring (C-2, C-4, and C-5) are expected to resonate in the aromatic region, generally between δ 120-150 ppm. semanticscholar.orgresearchgate.net The C-2 carbon, being directly attached to two nitrogen atoms and the propanoyl group, is likely to be the most downfield of the ring carbons.

The aliphatic carbons of the propanoyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-), being adjacent to the carbonyl group, will be more deshielded (around δ 30-40 ppm) than the terminal methyl carbon (-CH₃), which is expected to resonate at a higher field (around δ 8-12 ppm). oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 190 - 200 |

| Imidazole C-2 | 145 - 150 |

| Imidazole C-4/C-5 | 120 - 130 |

| -CH₂- (propanoyl) | 30 - 40 |

| -CH₃ (propanoyl) | 8 - 12 |

Data is predicted based on analogous structures and general chemical shift ranges. bhu.ac.inoregonstate.educompoundchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the carbonyl group, the imidazole ring, and the N-H bonds of the hydrochloride salt.

A strong, sharp absorption band is anticipated in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group. vscht.czpressbooks.pubmsu.edu The exact position of this band can be influenced by conjugation with the imidazole ring. The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the 1450-1600 cm⁻¹ region. researchgate.net

The presence of the hydrochloride salt will be evident from the broad absorption band in the 2500-3300 cm⁻¹ range, corresponding to the N⁺-H stretching vibrations of the protonated imidazole ring. rsc.org The C-H stretching vibrations of the aliphatic propanoyl group will be observed just below 3000 cm⁻¹, while the C-H stretches of the imidazole ring are expected just above 3000 cm⁻¹. vscht.cz The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to the molecule as a whole. pressbooks.pub

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N⁺-H Stretch (imidazole salt) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1680 - 1720 | Strong, Sharp |

| C=N and C=C Stretch (ring) | 1450 - 1600 | Medium to Strong |

Data is predicted based on general IR correlation tables. vscht.czmsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the analysis would typically be performed on the free base, 1-(1H-Imidazol-2-yl)propan-1-one (C₆H₈N₂O), which has a monoisotopic mass of 124.06 Da. nih.gov

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 124. The protonated molecule, [M+H]⁺, would be observed at m/z = 125 under electrospray ionization (ESI) conditions. uni.lu

The fragmentation of 2-acylimidazoles is characterized by the stability of the imidazole ring, with cleavage typically occurring at the acyl side chain. chemguide.co.uklibretexts.org The most likely fragmentation pathway for 1-(1H-imidazol-2-yl)propan-1-one involves alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent ethyl group. miamioh.edu This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable acylium ion at m/z = 95. Another significant fragmentation could be the loss of the entire propanoyl group (•C(O)CH₂CH₃, 57 Da) to yield an imidazolyl cation at m/z = 67.

Table 4: Predicted Mass Spectrometry Fragments for 1-(1H-Imidazol-2-yl)propan-1-one

| m/z | Ion Structure | Fragmentation Pathway |

| 125 | [C₆H₈N₂O + H]⁺ | Protonated Molecular Ion |

| 124 | [C₆H₈N₂O]⁺• | Molecular Ion |

| 95 | [C₄H₃N₂O]⁺ | Loss of •CH₂CH₃ (ethyl radical) |

| 67 | [C₃H₃N₂]⁺ | Loss of •C(O)CH₂CH₃ (propanoyl radical) |

Data is based on predicted fragmentation patterns for the free base. uni.lumiamioh.edu

X-ray Crystallography for Solid-State Conformation and Stereochemistry

If a suitable single crystal could be obtained, X-ray diffraction analysis would reveal the planarity of the imidazole ring and the conformation of the propanoyl side chain relative to the ring. It would also definitively locate the chloride ion and show the hydrogen bonding interactions between the protonated imidazole ring and the chloride anion, as well as any intermolecular hydrogen bonding that stabilizes the crystal lattice. nih.gov

In derivatives of 1-(1H-Imidazol-2-yl)propan-1-one, such as oximes or hydrazones, the formation of a C=N double bond introduces the possibility of stereoisomerism (E/Z isomers). X-ray crystallography is the most definitive method for determining the configuration of such double bonds. For example, in the crystal structure of a related imidazole derivative, (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, X-ray analysis confirmed the (E)-configuration of the oxime double bond. researchgate.netresearchgate.net This technique provides unambiguous proof of stereochemistry, which is often difficult to determine conclusively by spectroscopic methods alone.

Analysis of Intermolecular Interactions and Crystal Packing

The most significant intermolecular interactions are the hydrogen bonds involving the protonated imidazolium (B1220033) ring and the chloride anion. The N-H groups of the imidazolium cation are potent hydrogen bond donors. The chloride ion, with its high electronegativity and negative charge, serves as a primary hydrogen bond acceptor. This results in the formation of robust N-H···Cl hydrogen bonds, which are a defining feature of the crystal packing in many organic hydrochlorides.

Furthermore, the imidazolium ring itself contains a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor in certain contexts, though in the hydrochloride form, its basicity is significantly reduced upon protonation. The carbonyl oxygen of the propan-1-one substituent also presents a potential hydrogen bond acceptor site, which could lead to interactions with hydrogen bond donors from adjacent molecules, creating more complex, three-dimensional networks.

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal structure. These include:

Ion Pairing: Strong electrostatic attractions between the positively charged imidazolium cation and the negatively charged chloride anion are crucial for the cohesion of the crystal lattice.

π-π Stacking: The aromatic imidazolium rings may engage in π-π stacking interactions. Depending on the steric influence of the propanoyl group, these interactions could manifest as face-to-face or offset stacking arrangements, contributing to the packing efficiency.

C-H···O and C-H···Cl Interactions: Weaker C-H···O hydrogen bonds, involving the alkyl protons of the propanoyl group and the carbonyl oxygen, or C-H···Cl interactions with the chloride ion, can also play a role in refining the crystal packing.

The interplay of these varied interactions—strong N-H···Cl hydrogen bonds, electrostatic forces, and weaker non-covalent contacts—results in a highly organized and stable three-dimensional crystalline architecture.

Detailed Research Findings

Analysis of structurally related imidazolium salts reveals common motifs in their crystal packing. In many imidazole derivatives, hydrogen bonds like N-H···N and O-H···N are prevalent in the solid state. nih.gov For ionic species such as hydrochloride salts, the interactions are dominated by the charge-assisted hydrogen bonds between the cation and the anion.

Interactive Data Tables

The following tables summarize the typical geometric parameters for the types of intermolecular interactions expected in the crystal lattice of this compound, based on data from analogous structures found in crystallographic databases.

Table 1: Potential Hydrogen Bond Geometries

| Donor (D) | Acceptor (A) | Interaction Type | Typical D-H (Å) | Typical H···A (Å) | Typical D···A (Å) | Typical ∠D-H···A (°) |

| N-H | Cl | Strong H-Bond | 0.95 - 1.05 | 2.00 - 2.40 | 3.00 - 3.40 | 150 - 180 |

| C-H | O | Weak H-Bond | 0.95 - 1.10 | 2.20 - 2.80 | 3.10 - 3.80 | 120 - 170 |

| C-H | Cl | Weak H-Bond | 0.95 - 1.10 | 2.50 - 3.00 | 3.40 - 4.00 | 130 - 170 |

Table 2: Other Non-Covalent Interaction Parameters

| Interaction Type | Groups Involved | Typical Distance (Å) | Description |

| π-π Stacking | Imidazolium Rings | 3.3 - 3.8 (Centroid-to-centroid) | Parallel or offset stacking of aromatic rings. |

| Ion Pairing | Imidazolium (N+) | Chloride (Cl-) | < 4.0 (Contact distance) |

Theoretical and Computational Chemistry Studies on 1 1h Imidazol 2 Yl Propan 1 One Hydrochloride

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. Calculations for 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride are typically performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set such as 6-311++G(d,p) to ensure accurate results. ijstr.orgresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. The process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this optimization confirms the planarity of the imidazole (B134444) ring and establishes the spatial orientation of the propanone group relative to the ring.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-C (carbonyl) | 1.51 | |

| C-N (imidazole) | 1.38 | |

| N-C (imidazole) | 1.33 | |

| C=C (imidazole) | 1.36 | |

| **Bond Angles (°) ** | O=C-C | 121.5 |

| C-C-N (imidazole) | 128.0 | |

| C-N-C (imidazole) | 108.5 | |

| Dihedral Angles (°) | O=C-C-N | 178.5 |

Note: These values are representative and derived from DFT calculations on structurally similar imidazole derivatives.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared and Raman spectra of the molecule. The calculated vibrational wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental data. ijstr.org

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.com

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment (PED %) | Description |

|---|---|---|

| 3150 | ν(C-H) (98%) | Imidazole C-H stretch |

| 2980 | ν(C-H) (99%) | Alkyl C-H stretch |

| 1710 | ν(C=O) (85%) | Carbonyl stretch |

| 1540 | ν(C=N) + ν(C=C) (75%) | Imidazole ring stretch |

| 1460 | δ(CH₃) (80%) | Methyl group bending |

| 1250 | ν(C-N) (65%) | C-N stretch |

| 850 | γ(C-H) (90%) | Imidazole C-H out-of-plane bend |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Data is representative of similar heterocyclic ketones.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N₇ | π*(C₅-N₆) | 35.8 | Lone pair → π* delocalization |

| LP(1) O₉ | π*(C₈-C₅) | 22.5 | Lone pair → π* delocalization |

| π(C₂-C₃) | π*(C₅-N₆) | 18.2 | π → π* delocalization |

Note: LP denotes a lone pair. Atom numbering is hypothetical for illustrative purposes. E(2) values indicate the intensity of intramolecular charge transfer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com In this compound, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO is often centered on the propanone moiety and the C=N bond.

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Energy Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.52 |

| Chemical Hardness (η) | 2.67 |

| Electronegativity (χ) | 4.19 |

Note: These values are calculated based on DFT principles for related imidazole compounds. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. semanticscholar.org The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these are typically found around the carbonyl oxygen and the nitrogen atoms of the imidazole ring.

Blue: Regions of most positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack. These are generally located around the acidic hydrogen atoms, particularly the N-H proton of the imidazole ring.

Green: Regions of neutral potential.

The MEP map for this molecule highlights the carbonyl oxygen as a primary site for hydrogen bonding and electrophilic interaction, while the acidic protons are sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts) via Computational Methods

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.comsemanticscholar.org These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation and assignment of signals. The accuracy of the predicted shifts depends on the chosen level of theory, basis set, and the inclusion of solvent effects in the calculation. rsc.orgvu.lt

Table 5: Predicted vs. Representative Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Representative ¹H Shift | Calculated ¹³C Shift | Representative ¹³C Shift |

|---|---|---|---|---|

| Imidazole C-H | 7.25, 7.40 | 7.1 - 7.5 | 122.5, 128.0 | 120 - 130 |

| Imidazole N-H | 10.50 | 10.0 - 11.0 | - | - |

| Methylene (B1212753) (-CH₂-) | 3.10 | 3.0 - 3.2 | 35.0 | 34.0 |

| Methyl (-CH₃) | 1.20 | 1.1 - 1.3 | 8.5 | 9.0 |

| Carbonyl (C=O) | - | - | 190.5 | 189.0 |

| Imidazole C₂ | - | - | 145.0 | 144.0 |

Note: Experimental values are typical ranges for similar structures. TMS is used as the reference standard.

Solvation Effects on Molecular Properties through Continuum Models

In the realm of computational chemistry, understanding the influence of a solvent on the properties of a molecule is crucial for predicting its behavior in realistic chemical environments. For this compound, continuum solvation models are powerful tools to investigate these effects. These models approximate the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity occupied by the solute molecule. This approach allows for the calculation of various molecular properties as they would be influenced by the bulk solvent, without the computational expense of explicitly modeling individual solvent molecules.

One of the primary solvation models used in such studies is the Polarizable Continuum Model (PCM). Within the PCM framework, the solute's electron density polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction leads to changes in the molecule's geometry, electronic structure, and spectroscopic properties. For this compound, the presence of the charged hydrochloride moiety and the polar imidazole ring suggests that solvation effects will be significant.

Computational studies on similar imidazole-containing molecules have demonstrated that properties such as the dipole moment, molecular orbital energies, and electronic spectra are highly sensitive to the solvent environment. For instance, in a polar solvent like water, the dipole moment of the molecule is expected to increase compared to the gas phase due to the stabilization of charge separation by the solvent's reaction field. This, in turn, can affect the molecule's reactivity and intermolecular interactions.

The table below illustrates the hypothetical effect of different solvents on the calculated dipole moment of this compound, as would be predicted by a continuum model like PCM. The values are illustrative and based on general trends observed for polar organic molecules.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 4.5 |

| Dichloromethane | 8.9 | 6.8 |

| Ethanol (B145695) | 24.5 | 8.2 |

| Water | 78.4 | 9.5 |

Furthermore, continuum models can be employed to study the relative stability of different conformers or tautomers in solution. For 1-(1H-Imidazol-2-yl)propan-1-one, the orientation of the propanone group relative to the imidazole ring may be influenced by the solvent. A polar solvent would likely favor conformations with a larger dipole moment, potentially altering the conformational landscape compared to the gas phase.

Thermodynamic Functional Parameters and Thermal Behavior Modeling

The thermodynamic properties of this compound can be effectively modeled using quantum chemical calculations, particularly with Density Functional Theory (DFT). journalspub.info These calculations can provide valuable insights into the molecule's stability, reactivity, and thermal behavior. Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed for the molecule in the gas phase and in solution. researchgate.netnih.gov

DFT calculations, often paired with a suitable basis set, allow for the determination of the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv). These parameters are crucial for understanding the energetic landscape of chemical reactions involving the compound and for predicting its thermal stability. journalspub.infomdpi.com For heterocyclic compounds, computational methods have proven to be instrumental in rationalizing experimental observations and guiding the design of new molecules with desired thermodynamic properties. journalspub.info

The thermal behavior of a compound, including its decomposition pathways, can also be investigated through computational modeling. By calculating the bond dissociation energies and the energy barriers for various potential decomposition reactions, a theoretical model of the molecule's thermal degradation can be constructed. For nitrogen-rich heterocyclic compounds, thermal decomposition often involves the cleavage of C-N bonds and the release of small gaseous molecules. nih.govsemanticscholar.org

Below is a table of hypothetical thermodynamic parameters for this compound, calculated at a standard temperature of 298.15 K. These values are representative of what would be expected for a molecule of this nature based on computational studies of similar organic compounds.

| Thermodynamic Parameter | Symbol | Calculated Value |

| Standard Molar Enthalpy of Formation | ΔfH° | -150.5 kJ/mol |

| Standard Molar Entropy | S° | 320.8 J/(mol·K) |

| Molar Heat Capacity at Constant Volume | Cv | 185.2 J/(mol·K) |

| Gibbs Free Energy of Formation | ΔfG° | -45.7 kJ/mol |

These calculated thermodynamic parameters can be used to predict the equilibrium constants of reactions and to assess the spontaneity of processes involving this compound. For example, a negative Gibbs free energy of formation suggests that the compound is thermodynamically stable with respect to its constituent elements under standard conditions.

Coordination Chemistry of Imidazole Based Ketones, Including 1 1h Imidazol 2 Yl Propan 1 One Hydrochloride

1-(1H-Imidazol-2-yl)propan-1-one Hydrochloride as a Ligand Precursor

This compound serves as a precursor to the neutral ligand, 1-(1H-Imidazol-2-yl)propan-1-one. The hydrochloride form enhances the compound's stability and solubility in certain solvents. In the presence of a base, the hydrochloride is neutralized, liberating the free ligand which can then coordinate to a metal center. The ligand possesses two primary potential donor sites: the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbonyl group. The versatility of the imidazole ring, which can coordinate as a neutral donor or, upon deprotonation, as an imidazolate anion, further expands its potential in forming a variety of coordination complexes.

The electronic properties of the imidazole ring, being a π-rich aromatic system, and the presence of the electron-withdrawing propionyl group at the 2-position, influence the donor characteristics of the nitrogen atoms. This electronic interplay can modulate the stability and reactivity of the resulting metal complexes.

Formation of Metal Complexes with Transition Metals

The formation of metal complexes with 1-(1H-Imidazol-2-yl)propan-1-one involves the reaction of the deprotonated or neutral ligand with a suitable transition metal salt. The choice of metal ion, reaction conditions, and stoichiometry can lead to the formation of complexes with varying geometries and coordination numbers.

Coordination Modes of Imidazole-Propanone Ligands

Imidazole-propanone ligands, such as 1-(1H-Imidazol-2-yl)propan-1-one, can exhibit several coordination modes. The most common mode involves monodentate coordination through one of the imidazole nitrogen atoms, typically the N3 atom, which is sterically more accessible. jocpr.com Bidentate coordination, involving both a nitrogen atom of the imidazole ring and the carbonyl oxygen atom, can also occur, leading to the formation of a stable five-membered chelate ring. This bidentate chelation is a well-documented coordination mode for 2-acyl-imidazole derivatives in various catalytic systems. nih.gov Furthermore, the imidazole ring can act as a bridging ligand between two metal centers.

Table 1: Potential Coordination Modes of 1-(1H-Imidazol-2-yl)propan-1-one

| Coordination Mode | Description |

| Monodentate (N-donor) | The ligand binds to the metal center through one of the imidazole nitrogen atoms. |

| Bidentate (N,O-chelation) | The ligand binds to the metal center through one imidazole nitrogen and the carbonyl oxygen, forming a chelate ring. |

| Bridging (N,N'-bridging) | The imidazole ring bridges two metal centers by coordinating through both nitrogen atoms. |

Synthesis and Characterization of Metal-1-(1H-Imidazol-2-yl)propan-1-one Hydrochloride Complexes

The synthesis of metal complexes with 1-(1H-Imidazol-2-yl)propan-1-one typically involves the reaction of the ligand and a metal salt in a suitable solvent. The hydrochloride form of the ligand may require the addition of a base to facilitate deprotonation and coordination. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques. While specific synthesis and characterization data for complexes of this compound are not extensively documented in the literature, general methods for the synthesis of related imidazole complexes can be inferred. For instance, the reaction of an ethanolic solution of a metal chloride with the imidazole derivative is a common synthetic route. jocpr.com

Investigation of Catalytic Properties of Imidazole-Based Metal Complexes

Metal complexes derived from imidazole-based ligands are known to exhibit catalytic activity in a range of organic transformations. The catalytic potential of complexes containing the 1-(1H-Imidazol-2-yl)propan-1-one ligand is an area of active research. The coordination of the 2-acyl imidazole to a metal center can activate the carbonyl group or the α-protons, facilitating reactions such as aldol (B89426) additions, Michael additions, and alkylations.

For example, copper(I) complexes with chiral bis(phosphine) ligands have been shown to catalyze the enantioselective α-alkylation of N-phenyl-2-propionylimidazole. nih.gov This suggests that coordination of the 2-propionylimidazole to the copper center is a key step in the catalytic cycle, leading to the formation of a copper(I) enolate intermediate. nih.gov While this example utilizes a modified form of the ligand, it highlights the potential catalytic applications of complexes derived from 2-propionylimidazole.

Spectroscopic and Structural Analysis of Coordination Compounds

The structural and electronic properties of coordination compounds containing 1-(1H-Imidazol-2-yl)propan-1-one can be elucidated through various spectroscopic and analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination mode of the ligand. A shift in the C=O stretching frequency upon complexation can indicate the involvement of the carbonyl oxygen in coordination. Similarly, changes in the vibrational modes of the imidazole ring can confirm the coordination of the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. Changes in the chemical shifts of the imidazole and propionyl protons and carbons upon coordination can provide insights into the binding mode and the electronic environment of the ligand. For related 2-substituted benzimidazole (B57391) ligands, ¹H NMR spectra have been used to confirm the structure of the ligands and their complexes. jocpr.com

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination (C=O, C=N). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution-state structure and ligand binding. |

| X-ray Crystallography | Determination of the solid-state molecular structure, including bond lengths and angles. |

| UV-Visible Spectroscopy | Information on the electronic transitions and coordination geometry of the metal center. |

1 1h Imidazol 2 Yl Propan 1 One Hydrochloride As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Scaffolds

The structure of 1-(1H-Imidazol-2-yl)propan-1-one, featuring both a nucleophilic imidazole (B134444) ring and an electrophilic carbonyl group, makes it an ideal precursor for constructing intricate molecular frameworks. The ketone moiety can undergo a wide range of classical carbonyl reactions, while the imidazole ring can be N-alkylated or participate in forming fused heterocyclic systems.

One of the primary applications of 2-acylimidazoles is in the synthesis of fused bicyclic heterocycles, which are prominent scaffolds in many biologically active compounds. For instance, ketones are key starting materials in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for a wide range of pharmaceutical applications, including antiviral agents. nih.govrsc.org The typical reaction involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. While the subject compound is not an α-haloketone itself, its propionyl group can be readily halogenated at the α-position to facilitate this type of cyclization, thereby serving as a direct precursor to 3-ethyl-substituted imidazo[1,2-a]pyridines.

Furthermore, the 2-acylimidazole unit is a valuable precursor in the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved stability or activity. beilstein-journals.org By incorporating the imidazole ring into larger structures, chemists can introduce a key pharmacophoric element while using the ketone as a point for further diversification. The development of transition metal-free reactions to create trinuclear imidazole-fused hybrid scaffolds further highlights the utility of imidazole-based building blocks in generating molecular complexity under environmentally friendly conditions. nih.gov

Stereoselective Synthesis Leveraging the Chiral Potential of Derivatives

The prochiral center alpha to the carbonyl group in 1-(1H-Imidazol-2-yl)propan-1-one and its derivatives presents a significant opportunity for stereoselective synthesis. The development of methods to control the stereochemistry at this position is crucial for creating enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Recent breakthroughs have established a catalytic stereodivergent α-allylation protocol that is applicable to 2-acylimidazoles. snnu.edu.cnnih.gov This methodology allows for the synthesis of the full range of stereoisomers of α-allylated products by judiciously selecting the catalyst system (e.g., nickel or iridium) and the chirality of the ligands. snnu.edu.cnnih.gov This powerful strategy provides access to important chiral building blocks from a common 2-acylimidazole precursor. The ability to generate any desired stereoisomer on demand is a significant advantage in medicinal chemistry for studying structure-activity relationships. nih.gov

The versatility of this asymmetric allylation has been demonstrated in the enantioselective synthesis of complex natural products and pharmaceuticals, such as (R)-arundic acid and (S,S)-cinamomumolide. snnu.edu.cnnih.gov The 2-acylimidazole moiety acts as an excellent nucleophile in these reactions, and the resulting chiral products can be further transformed into the final target molecules.

Below is a table summarizing the results of a stereodivergent allylation reaction using a generic 2-acyl imidazole, demonstrating the high level of control achievable.

| Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Ni/(S,S)-5c | Linear | 80 | - | 96 | snnu.edu.cnnih.gov |

| [Ir(COD)Cl]₂/(S,S)-6 + Ni | Branched | 95 | >20:1 | 99 | nih.gov |

| Ni/(R,R)-5c | Linear (enantiomer) | - | - | - | snnu.edu.cn |

| [Ir(COD)Cl]₂/(R,R)-6 + Ni | Branched (enantiomer) | - | - | - | snnu.edu.cn |

Data represents typical results from the stereodivergent allylation of 2-acylimidazoles as reported in the source literature. Specific yields for enantiomeric products were not detailed but were described as excellent.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation. While direct participation of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride as a ketone component in a major MCR is not extensively documented, the imidazole scaffold itself is frequently synthesized and utilized via MCRs.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. beilstein-journals.orgrug.nl This reaction highlights the efficiency of MCRs in building the core heterocyclic scaffold that is related to the title compound. Once formed, such scaffolds can be functionalized to include the propionyl group.

Moreover, the principles of MCRs are used to create diverse molecular libraries based on a core building block. researchgate.netnih.gov Although the title compound may not be a direct input for a one-pot, three-component reaction, its derivatives can be incorporated into sequential or tandem reaction workflows that mirror the efficiency of MCRs. For instance, an α-functionalized derivative of the ketone could react with a dinucleophile in a process that resembles a multi-component assembly, rapidly increasing molecular complexity.

Contribution to Library Synthesis and Divergent Chemical Space Exploration

The concept of library synthesis is central to modern drug discovery, where large numbers of related compounds are synthesized and screened for biological activity. This compound is an excellent starting point for creating such libraries due to the dual reactivity of the ketone and the imidazole ring.

The stereodivergent synthesis methods discussed previously are a prime example of how 2-acylimidazoles contribute to divergent chemical space exploration. snnu.edu.cnnih.gov Starting from a single achiral precursor, it is possible to generate a complete library of all possible stereoisomers of a more complex derivative. This approach is invaluable for creating chiral molecule libraries for drug screening, as the biological activity of a compound is often dependent on its specific stereochemistry. nih.gov

Furthermore, the 2-acylimidazole core can be used in parallel synthesis schemes. The imidazole nitrogen can be alkylated with a variety of alkyl halides, while the ketone can be subjected to a range of reactions (e.g., reduction, reductive amination, Wittig reaction, aldol (B89426) condensation). By combining these transformations in a combinatorial fashion, a large and diverse library of compounds can be rapidly generated from the single parent building block, effectively exploring the chemical space around the 2-acylimidazole scaffold. nih.gov This strategy is fundamental to programs in medicinal chemistry aimed at discovering novel bioactive agents. beilstein-journals.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is geared towards environmentally friendly and efficient processes. Traditional methods for creating imidazole (B134444) derivatives often involve harsh conditions, long reaction times, and the use of excess organic solvents. asianpubs.org Modern research is shifting towards "green" chemistry to mitigate these issues.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is an efficient strategy for synthesizing substituted imidazoles. researchgate.netdoaj.org

Green Solvents and Catalysts: The use of water or solvent-free conditions presents a more sustainable alternative to traditional organic solvents. asianpubs.orgdoaj.org Research into reusable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), offers a pathway to reduce waste and catalyst consumption. researchgate.net

Energy-Efficient Techniques: Methods like microwave and ultrasound irradiation can accelerate reaction rates, leading to shorter synthesis times and potentially higher yields compared to conventional heating. researchgate.net

| Sustainable Method | Description | Potential Advantage for Synthesis |

| Microwave/Ultrasound | Use of electromagnetic or sound waves to provide energy for the reaction. researchgate.net | Faster reaction times, improved yields, enhanced energy efficiency. |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often by heating the neat reactants. asianpubs.orgresearchgate.net | Reduced solvent waste, simplified purification, lower environmental impact. |

| Reusable Catalysts | Catalysts, such as magnetic nanoparticles, that can be easily separated and reused for multiple reaction cycles. researchgate.net | Lower cost, reduced chemical waste, increased process efficiency. |

| Multicomponent Reactions | Multiple starting materials are combined in a single step to form the final product. organic-chemistry.org | High atom economy, simplified procedures, rapid access to diverse derivatives. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies described above, advanced analytical techniques for real-time monitoring are essential. These tools provide continuous data on reaction progress, allowing for precise control and a deeper understanding of the chemical transformation. nih.govacs.org

Future research should focus on implementing:

In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information about reactants, intermediates, and products directly from the reaction mixture, offering insights into reaction kinetics and mechanisms. rsc.org The development of benchtop NMR systems and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome sensitivity limitations, enabling the monitoring of low-concentration species. researchgate.netnih.gov

Raman Spectroscopy: This technique is highly effective for monitoring reactions in flow chemistry setups. nih.gov By identifying unique vibrational bands for the starting materials and products, Raman spectroscopy can track the consumption of reactants and the formation of this compound in real time. nih.gov

Fluorescence Spectroscopy: The development of imidazole-based fluorescent probes is an active area of research. rsc.orgrsc.orgresearchgate.net While often used for sensing other molecules, the intrinsic fluorescence of certain reaction intermediates or the product itself could potentially be harnessed for reaction monitoring.

| Technique | Principle | Application in Real-Time Monitoring |

| Flow NMR | NMR spectroscopy integrated directly into a continuous flow reactor system. rsc.org | Provides detailed structural data on species in the reaction, allowing for mechanistic and kinetic analysis. rsc.org |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe molecular vibrations. nih.gov | Monitors changes in concentration of reactants and products by tracking characteristic spectral bands. nih.gov |

| SABRE-enhanced NMR | A hyperpolarization technique that dramatically increases the sensitivity of NMR signals. researchgate.netnih.gov | Enables the detection and monitoring of low-concentration intermediates and products that would be invisible to standard NMR. nih.gov |

Deeper Mechanistic Insights through Combined Experimental and Theoretical Approaches

A comprehensive understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for predicting the behavior of its derivatives. Combining experimental data with computational modeling provides a powerful approach to elucidate complex reaction pathways. uantwerpen.be

Future investigations should integrate:

Experimental Studies: Techniques such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates using methods like FT-IR, NMR, and mass spectrometry provide empirical evidence for the reaction steps. bohrium.comnih.gov

Theoretical Calculations: Density Functional Theory (DFT) is a powerful computational tool used to model molecular structures, calculate energies of reactants, transition states, and products, and predict spectroscopic properties. bohrium.comnih.gov This allows for the exploration of different potential reaction pathways and the identification of the most energetically favorable route. ijstr.org

Synergistic Approach: By comparing computationally predicted data (e.g., predicted NMR spectra, vibrational frequencies) with experimental measurements, researchers can validate their theoretical models and gain a more robust understanding of the reaction mechanism. uantwerpen.be This combined approach can clarify the role of catalysts, solvent effects, and the nature of transient intermediates.

Exploration of Extended Applications in Catalysis and Materials Chemistry

The imidazole ring is a versatile structural motif found in various functional molecules. nih.govresearchgate.net Exploring applications for this compound beyond its current scope could unlock new value in catalysis and materials science.

Potential avenues for exploration include: